1H NMR and 13C NMR chemical shifts for 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
1H NMR and 13C NMR chemical shifts for 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Abstract
Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development.[1][2][3] This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride. As a senior application scientist, this document moves beyond simple data reporting to explain the causal relationships between the molecule's intricate structure and its NMR spectral output. We will dissect the predicted chemical shifts and coupling constants, grounding these assignments in the fundamental principles of NMR and comparative data from closely related, structurally verified analogues.[3][4] Furthermore, this guide outlines a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, ensuring scientific integrity and reproducibility for researchers in the field.
The Strategic Importance of NMR in Quinoline Chemistry
The biological and chemical properties of a quinoline derivative are profoundly influenced by its substitution pattern.[5] Minor positional changes of functional groups can lead to significant variations in pharmacological activity. Consequently, precise and reliable analytical techniques are not just procedural; they are foundational to successful drug development and materials engineering. NMR spectroscopy stands as the preeminent tool for the molecular-level structural elucidation of such compounds.[5][6] It provides unparalleled insight into the chemical environment of each proton and carbon atom, revealing the connectivity and spatial relationships that define the molecule.
The target molecule, 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, presents a unique analytical puzzle due to the confluence of several structural motifs:
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An electron-deficient quinoline core.
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A sterically influential methyl group at the C3 position.
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A p-tolyl substituent at the C2 position, which introduces a secondary aromatic system.
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A highly reactive and electron-withdrawing carbonyl chloride group at the C4 position.
Understanding how these components electronically and sterically influence one another is key to accurately interpreting the NMR data.
Predicted Spectroscopic Data and Structural Assignment
While direct experimental data for this specific molecule is not widely published, we can construct a highly accurate prediction of its ¹H and ¹³C NMR spectra based on established substituent effects and data from analogous compounds.[7][8] The numbering scheme used for assignment is presented in the diagram below.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is anticipated to show distinct signals corresponding to the three main components of the molecule: the quinoline benzo-ring, the p-tolyl group, and the two methyl groups.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Commentary |
| H8 | 8.25 - 8.40 | d | ~8.4 | Peri-deshielding effect from the nitrogen lone pair and potential steric interaction with the C4-substituent places this proton significantly downfield. |
| H5 | 8.10 - 8.25 | d | ~8.5 | Deshielded by the anisotropic effect of the quinoline ring system. Expected to be a clean doublet. |
| H6, H7 | 7.70 - 7.95 | m | - | These protons are expected to be complex multiplets due to mutual coupling and coupling to H5 and H8. Their chemical shifts are similar, leading to potential overlap. |
| H2', H6' | 7.50 - 7.65 | d | ~8.0 | Protons on the p-tolyl ring ortho to the quinoline substituent. Their chemical shift is influenced by the direct attachment to the heterocyclic system. |
| H3', H5' | 7.30 - 7.45 | d | ~8.0 | Protons on the p-tolyl ring meta to the quinoline substituent. These are typically more shielded than their ortho counterparts. |
| C3-CH₃ | 2.55 - 2.70 | s | - | This methyl group is directly attached to the electron-deficient quinoline ring, which will shift it slightly downfield compared to the tolyl methyl. |
| C4'-CH₃ | 2.40 - 2.50 | s | - | This is a typical chemical shift for a methyl group on a benzene ring, similar to toluene.[9] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will provide a map of the molecule's carbon framework. The carbonyl chloride carbon is expected to be the most downfield signal.[10]
| Assigned Carbon | Predicted δ (ppm) | Rationale & Commentary |
| C=O | 168 - 172 | The carbonyl carbon of an acyl chloride is highly deshielded due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. |
| C2, C4, C8a | 145 - 158 | These are quaternary carbons within the pyridine portion of the quinoline ring. They are significantly deshielded by the adjacent nitrogen and substituents. Precise assignment requires 2D NMR. |
| C4a | 140 - 145 | Quaternary carbon at the fusion of the two rings. |
| C1', C4' | 135 - 142 | Quaternary carbons of the p-tolyl ring. C4' (attached to methyl) will be distinct from C1' (attached to quinoline). |
| C5, C6, C7, C8 | 125 - 135 | Aromatic CH carbons of the benzo-ring portion of the quinoline. Their shifts are influenced by standard aromatic effects. |
| C2', C3', C5', C6' | 128 - 132 | Aromatic CH carbons of the p-tolyl ring. |
| C3 | 122 - 128 | Quaternary carbon bearing the methyl group. |
| C4'-CH₃ | 21.0 - 22.0 | Typical chemical shift for an aryl methyl carbon. |
| C3-CH₃ | 18.0 - 20.0 | Aliphatic methyl carbon attached to the quinoline ring. |
Experimental Design and Workflow
To ensure the acquisition of high-quality, reproducible NMR data, a systematic experimental approach is essential. This protocol represents a self-validating system designed for accuracy.
Protocol: NMR Sample Preparation
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Mass Measurement: Accurately weigh 5-10 mg of the purified 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride sample into a clean, dry vial. The high reactivity of the carbonyl chloride necessitates handling in an inert, dry atmosphere (e.g., a glovebox) to prevent hydrolysis.
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Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peak.
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Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard to the vial.[11] TMS provides the 0 ppm reference for both ¹H and ¹³C spectra.
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Transfer: Gently vortex the vial to ensure complete dissolution. Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
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Sealing: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol: NMR Data Acquisition
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Instrumentation: Utilize a modern NMR spectrometer with a minimum field strength of 400 MHz for ¹H nuclei.
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Shimming: Insert the sample into the spectrometer and perform an automated lock and shim routine on the deuterium signal of the solvent to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm, centered around 6 ppm.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
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Number of Scans (ns): 16-64 scans, depending on sample concentration.
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-
¹³C NMR Acquisition:
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Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.
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Spectral Width: ~220 ppm, centered around 110 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans (ns): 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
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Data Processing and Interpretation Workflow
A logical progression from data acquisition to structural confirmation is critical for ensuring the trustworthiness of the final assignment.
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